HLCL-61 hydrochloride

Description

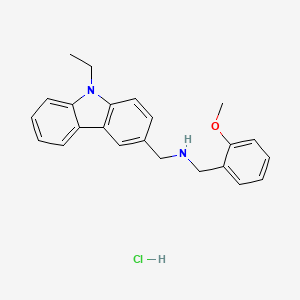

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAVCNMZZKTEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine hydrochloride, a carbazole derivative of interest in medicinal chemistry and materials science. This document outlines the synthetic pathway, experimental protocols, and relevant data.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a two-step process. The first step involves the formylation of 9-ethyl-9H-carbazole to yield the key intermediate, 9-ethyl-9H-carbazole-3-carbaldehyde. The second step is a reductive amination of this aldehyde with (2-methoxyphenyl)methanamine to form the secondary amine, which is subsequently converted to its hydrochloride salt for improved stability and solubility.

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

Step 1: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde

This procedure follows the Vilsmeier-Haack reaction for the formylation of 9-ethyl-9H-carbazole.

Protocol:

-

Dissolve 9-ethyl-9H-carbazole (1 equivalent) in N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C (273 K) in an ice bath.

-

Slowly add a solution of phosphoryl chloride (POCl₃) (approximately 1.04 equivalents) in DMF to the cooled mixture.

-

Stir the reaction mixture for 10 hours, allowing it to gradually warm to room temperature.

-

Pour the reaction mixture into ice water and stir for an additional 30 minutes to precipitate the product.

-

Extract the aqueous mixture with chloroform.

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 9-ethyl-9H-carbazole-3-carbaldehyde as a solid.[1]

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | 9-ethyl-9H-carbazole (0.30 g, 1.54 mmol) | [1] |

| Reagent | POCl₃ (0.24 g, 1.60 mmol) | [1] |

| Solvent | DMF (10 ml) | [1] |

| Reaction Time | 10 hours | [1] |

| Yield | 85% (0.29 g) | [1] |

| Molecular Formula | C₁₅H₁₃NO | [1] |

| Molecular Weight | 223.26 g/mol | [1] |

Step 2: Synthesis of 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine

This step involves the reductive amination of the aldehyde intermediate with (2-methoxyphenyl)methanamine using sodium borohydride as the reducing agent.

Protocol:

-

In a round-bottom flask, dissolve 9-ethyl-9H-carbazole-3-carbaldehyde (1 equivalent) and (2-methoxyphenyl)methanamine (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran (THF).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1-1.5 equivalents) portion-wise.

-

Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure free base.

Representative Quantitative Data for Step 2:

| Parameter | Value |

| Starting Material | 9-ethyl-9H-carbazole-3-carbaldehyde (1 mmol) |

| Reagent | (2-methoxyphenyl)methanamine (1 mmol) |

| Reducing Agent | Sodium Borohydride (1-1.5 mmol) |

| Solvent | Methanol or THF |

| Reaction Time | 2-6 hours |

| Temperature | Room Temperature |

| Yield | 70-90% (estimated) |

Step 3: Formation of 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine hydrochloride

The final step is the conversion of the purified amine to its hydrochloride salt.

Protocol:

-

Dissolve the purified 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of anhydrous hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Continue the addition until a precipitate is formed and no further precipitation is observed.

-

Stir the resulting suspension for a short period.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield the hydrochloride salt.

Product Characterization Data:

| Property | Value |

| CAS Number | 1158279-20-9 |

| Molecular Formula | C₂₃H₂₅ClN₂O |

| Molecular Weight | 380.92 g/mol |

| Appearance | Off-white to pale yellow solid (expected) |

| Melting Point | Not available |

| ¹H NMR | Not available |

| ¹³C NMR | Not available |

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from a readily available carbazole derivative to the final target molecule.

References

In-Depth Technical Guide: The Core Mechanism of Action of HLCL-61 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLCL-61 hydrochloride is a first-in-class, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This technical guide delineates the core mechanism of action of HLCL-61, focusing on its role in the epigenetic regulation of gene expression in the context of Acute Myeloid Leukemia (AML). Through the inhibition of PRMT5's methyltransferase activity, HLCL-61 initiates a signaling cascade that ultimately leads to anti-leukemic effects, including reduced cell proliferation, induction of differentiation, and apoptosis. This document provides a comprehensive overview of the signaling pathway, quantitative data on its efficacy, and detailed protocols for key experiments that elucidate its mechanism.

Introduction to this compound

This compound has emerged as a significant investigational compound in the field of oncology, particularly for hematological malignancies such as AML. Its primary molecular target is PRMT5, a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. In AML, PRMT5 plays a dual epigenetic role, acting as both a transcriptional repressor and an indirect activator of oncogenic pathways, thereby promoting leukemia growth and survival. HLCL-61's ability to selectively inhibit PRMT5 makes it a promising candidate for targeted cancer therapy.

Chemical Structure:

Caption: Chemical structure of this compound.[1]

Core Mechanism of Action: The PRMT5-miR-29b-FLT3 Signaling Axis

The primary mechanism of action of this compound revolves around its potent and selective inhibition of PRMT5. This inhibition sets off a downstream cascade of events that collectively contribute to its anti-leukemic properties in AML.[2][3]

Signaling Pathway Overview:

In AML cells, PRMT5, in a complex with the transcription factor Sp1, epigenetically silences the expression of the microRNA miR-29b.[3] This silencing is achieved through the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) in the miR-29b promoter region. The suppression of miR-29b, a known tumor suppressor, leads to the increased expression of its downstream targets, including Sp1 and the FMS-like tyrosine kinase 3 (FLT3).[2] FLT3 is a receptor tyrosine kinase that is frequently mutated and overexpressed in AML, driving cell proliferation and survival.

HLCL-61 disrupts this oncogenic signaling by inhibiting PRMT5. This leads to a decrease in H4R3me2s, which in turn relieves the transcriptional repression of miR-29b. The subsequent increase in miR-29b expression leads to the suppression of Sp1 and FLT3, resulting in reduced AML cell growth, induction of myeloid differentiation, and apoptosis.[2][4]

Caption: Signaling pathway of this compound in AML.

Quantitative Data

The efficacy of HLCL-61 has been quantified through various in vitro assays, with IC50 values determined in several AML cell lines and patient-derived primary blasts.

| Cell Line/Sample Type | Genotype | IC50 (µM) at 48 hours | Reference |

| MV4-11 | FLT3-ITD | 14.12 | [2] |

| THP-1 | FLT3-WT | 16.74 | [2] |

| Primary AML Blasts | FLT3-WT | 6.3 | [2] |

| Primary AML Blasts | FLT3-ITD | 8.72 | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of HLCL-61's mechanism of action.

In Vitro PRMT5 Methyltransferase Assay

This assay is crucial for determining the direct inhibitory effect of HLCL-61 on PRMT5 enzymatic activity and its selectivity over other methyltransferases.

Principle: The assay measures the transfer of a tritiated methyl group from the donor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone substrate by recombinant PRMT5. The amount of incorporated radioactivity is proportional to the enzyme activity.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA), recombinant human PRMT5/MEP50 complex, and a histone H4 peptide substrate.

-

Compound Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Start the methyltransferase reaction by adding [³H]-SAM to each well.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.

-

Detection: Transfer the reaction mixture to a filter plate, wash to remove unincorporated [³H]-SAM, and measure the radioactivity of the precipitated, methylated substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each HLCL-61 concentration relative to the DMSO control and determine the IC50 value.

Caption: Workflow for the in vitro PRMT5 methyltransferase assay.

Cell Viability Assay (MTS Assay)

This assay determines the effect of HLCL-61 on the metabolic activity and viability of AML cells.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.

Protocol:

-

Cell Seeding: Seed AML cells (e.g., MV4-11, THP-1) in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL) and allow them to acclimate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 to 100 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the DMSO-treated control wells and plot the percentage of cell viability against the log of the HLCL-61 concentration to determine the IC50 value.

Western Blot for Histone Methylation

This technique is used to visualize and quantify the reduction in symmetric histone arginine dimethylation following treatment with HLCL-61.

Principle: Proteins from cell lysates are separated by size via polyacrylamide gel electrophoresis (PAGE), transferred to a membrane, and probed with specific antibodies to detect the target protein (e.g., H4R3me2s) and loading controls (e.g., total Histone H3).

Protocol:

-

Cell Lysis and Histone Extraction: Treat AML cells with HLCL-61 for various time points. Lyse the cells and perform acid extraction to enrich for histone proteins.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on a high-percentage (e.g., 15%) SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylated Histone H4 Arginine 3 (H4R3me2s) and a loading control antibody (e.g., anti-Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of H4R3me2s normalized to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for miR-29b Expression

This method is used to quantify the change in miR-29b expression in response to HLCL-61 treatment.

Principle: Total RNA, including microRNAs, is isolated from cells and reverse transcribed into cDNA. The cDNA is then used as a template for real-time PCR with primers specific for miR-29b. The amount of amplified product is measured in real-time using a fluorescent dye, allowing for quantification of the initial amount of miR-29b.

Protocol:

-

RNA Isolation: Treat AML cells with HLCL-61 and isolate total RNA using a miRNA-enriching RNA isolation kit.

-

Reverse Transcription: Perform reverse transcription using a miRNA-specific stem-loop primer for miR-29b to generate cDNA.

-

qRT-PCR: Set up the qRT-PCR reaction with the miR-29b specific forward primer, a universal reverse primer, the cDNA template, and a SYBR Green or TaqMan-based master mix.

-

Thermal Cycling: Run the qRT-PCR on a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for miR-29b and a small nuclear RNA endogenous control (e.g., U6). Calculate the relative expression of miR-29b using the ΔΔCt method.

FLT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of the FLT3 promoter in response to HLCL-61 treatment.

Principle: A reporter plasmid containing the firefly luciferase gene under the control of the FLT3 promoter is transfected into AML cells. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of the FLT3 promoter.

Protocol:

-

Cell Transfection: Co-transfect AML cells with the FLT3 promoter-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Compound Treatment: After transfection, treat the cells with HLCL-61 or DMSO.

-

Cell Lysis: After the desired treatment duration, lyse the cells to release the luciferase enzymes.

-

Luciferase Activity Measurement: Use a dual-luciferase reporter assay system to measure the luminescence from both firefly and Renilla luciferases in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Compare the normalized luciferase activity in HLCL-61-treated cells to that in DMSO-treated cells to determine the effect on FLT3 promoter activity.

Conclusion

This compound represents a promising therapeutic agent for AML by targeting the epigenetic machinery that drives leukemogenesis. Its core mechanism of action, the selective inhibition of PRMT5, leads to the reactivation of the tumor suppressor miR-29b and subsequent downregulation of the oncoproteins Sp1 and FLT3. The in-depth understanding of this signaling pathway and the availability of robust experimental protocols are essential for the further development and clinical translation of HLCL-61 and other PRMT5 inhibitors. This technical guide provides a foundational resource for researchers and drug development professionals working in this exciting area of cancer therapy.

References

An In-depth Technical Guide to PRMT5 Inhibition by HLCL-61 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HLCL-61 hydrochloride, a first-in-class, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to PRMT5 and its Role in Cancer

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1] Upregulation of PRMT5 has been observed in a variety of cancers, including lymphomas, breast, lung, and colorectal cancers, making it a promising therapeutic target.[1]

This compound: A Selective PRMT5 Inhibitor

This compound is a small-molecule inhibitor that demonstrates high selectivity for PRMT5 over other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[1][2] Its chemical formula is C₂₃H₂₅ClN₂O, and it has a molecular weight of 380.91 g/mol .[3][4]

Chemical Structure:

-

IUPAC Name: 1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride[3]

-

CAS Number: 1158279-20-9[2]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of PRMT5. This inhibition leads to a reduction in the symmetric dimethylation of histone H4 arginine 3 (H4R3me2s).[1] In the context of acute myeloid leukemia (AML), this has been shown to de-repress the expression of microRNA-29b (miR-29b).[1][5] The subsequent increase in miR-29b levels leads to the suppression of the transcription factor Sp1 and the FMS-like tyrosine kinase 3 (FLT3), ultimately resulting in anti-leukemic activity.[1][5]

Below is a diagram illustrating the signaling pathway affected by this compound.

Figure 1: Signaling pathway of PRMT5 inhibition by this compound in AML.

Quantitative Data

The inhibitory effects of this compound have been quantified in various AML cell lines and patient-derived primary blast cells. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line/Sample Type | Description | Treatment Duration (hours) | IC50 (µM) | Reference |

| MV4-11 | Human AML cell line (FLT3-ITD) | 24-72 | 14.12 | [5][6] |

| THP-1 | Human monocytic leukemia cell line (FLT3-WT) | 24-72 | 16.74 | [5][6] |

| Primary AML Blasts (FLT3-WT) | Patient-derived AML cells (Wild-Type FLT3) | 24-72 | 6.3 | [5][6] |

| Primary AML Blasts (FLT3-ITD) | Patient-derived AML cells (ITD mutation) | 24-72 | 8.72 | [5][6] |

Table 1: IC50 values of this compound in AML cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay

This protocol is designed to determine the IC50 of this compound in AML cell lines.

Materials:

-

AML cell lines (e.g., MV4-11, THP-1)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque-walled microplates

-

Luminometer

Procedure:

-

Culture AML cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, and 72 hours.

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using a non-linear regression curve fit.

Figure 2: Experimental workflow for the cell viability assay.

Western Blot for Histone Methylation

This protocol is used to assess the inhibition of symmetric arginine dimethylation of histones.

Materials:

-

AML cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (anti-symmetric di-methyl arginine H3 (R8), anti-symmetric di-methyl arginine H4 (R3), anti-Histone H3, anti-Histone H4)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat AML cells with various concentrations of this compound for 12, 24, and 48 hours.

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use total histone H3 or H4 as a loading control.

Quantitative Real-Time PCR (qRT-PCR) for miR-29b Expression

This protocol measures the change in miR-29b expression following treatment with this compound.

Materials:

-

AML cells treated with this compound

-

TRIzol reagent

-

miRNA-specific reverse transcription kit

-

SYBR Green-based qPCR master mix

-

miR-29b specific primers

-

U6 snRNA primers (as an internal control)

-

Real-time PCR system

Procedure:

-

Treat AML cells with this compound for the desired time points.

-

Extract total RNA, including miRNA, using TRIzol reagent according to the manufacturer's instructions.

-

Perform reverse transcription of miRNA using a miRNA-specific reverse transcription kit.

-

Set up the qPCR reaction with SYBR Green master mix, miR-29b primers, and cDNA.

-

Run the qPCR reaction on a real-time PCR system.

-

Use U6 snRNA as an endogenous control for normalization.

-

Calculate the relative expression of miR-29b using the 2-ΔΔCt method.

Conclusion

This compound is a valuable research tool for studying the biological functions of PRMT5 and for exploring its therapeutic potential, particularly in AML. Its specific mechanism of action, involving the de-repression of miR-29b and subsequent suppression of the Sp1/FLT3 axis, provides a clear rationale for its anti-leukemic effects. The provided data and protocols serve as a foundational guide for researchers investigating PRMT5 inhibition. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic utility of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C23H25ClN2O | CID 17208222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. HLCL-61(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy HLCL-61(HCl) from Supplier InvivoChe [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

The Impact of HLCL-61 Hydrochloride on Symmetric Dimethylarginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of HLCL-61 hydrochloride on symmetric dimethylarginine (SDMA). This compound is a first-in-class, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), the primary enzyme responsible for the synthesis of SDMA. By inhibiting PRMT5, this compound effectively reduces the cellular levels of SDMA, a post-translational modification implicated in various cellular processes and pathologies, including cancer. This document details the mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols for assessing its effects, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound and SDMA

Symmetric dimethylarginine (SDMA) is a naturally occurring amino acid produced by the post-translational modification of arginine residues in proteins. This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). Specifically, Type II PRMTs, with PRMT5 being the predominant enzyme, are responsible for symmetric dimethylation. Upon proteolysis of these methylated proteins, SDMA is released into the cytoplasm and can be detected in circulation. Elevated levels of SDMA have been associated with various diseases, making it a molecule of significant interest in biomedical research.

This compound is a small molecule compound identified as a potent and selective inhibitor of PRMT5.[1] Its ability to specifically target and inhibit the catalytic activity of PRMT5 makes it a valuable tool for studying the biological functions of this enzyme and a potential therapeutic agent for diseases driven by aberrant PRMT5 activity, such as certain types of cancer. This guide focuses on the direct consequence of PRMT5 inhibition by this compound: the reduction of SDMA levels and the downstream cellular effects.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of PRMT5. This inhibition leads to a decrease in the symmetric dimethylation of various protein substrates, including histones (e.g., H3 and H4) and other cellular proteins.[1][2] The direct consequence of this enzymatic inhibition is a reduction in the cellular pool of SDMA.

The primary mechanism of action can be illustrated as follows:

Caption: Mechanism of this compound action.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: In Vitro Cell Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 (µM) at 48h | Citation |

| MV4-11 | Acute Myeloid Leukemia (AML) | 14.12 | [1] |

| THP-1 | Acute Myeloid Leukemia (AML) | 16.74 | [1] |

| FLT3-WT blast | Acute Myeloid Leukemia (AML) | 6.3 | [1] |

| FLT3-ITD blast | Acute Myeloid Leukemia (AML) | 8.72 | [1] |

Note: While these IC50 values represent the effect of HLCL-61 on cell viability, they are an indirect measure of its target engagement. Direct quantitative data on the EC50 for SDMA reduction by HLCL-61 is not currently available in the public domain. However, qualitative data from Western blot analysis shows a dose-dependent decrease in histone symmetric dimethylation in AML cell lines treated with HLCL-61.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on SDMA levels and PRMT5 activity. These are generalized protocols that can be adapted for specific experimental needs.

Western Blot Analysis for SDMA and Histone Methylation

This protocol is designed to qualitatively or semi-quantitatively assess the reduction in global SDMA levels or specific substrate methylation (e.g., H3R8me2s, H4R3me2s) in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-Symmetric Dimethyl Arginine (SDMA) antibody

-

Anti-H3R8me2s antibody

-

Anti-H4R3me2s antibody

-

Anti-PRMT5 antibody

-

Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-Histone H3)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Caption: Western Blot experimental workflow.

In Vitro PRMT5 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the methyltransferase activity of recombinant PRMT5.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (1-21) as a substrate

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) as a methyl donor

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microplate, prepare reaction mixtures containing assay buffer, recombinant PRMT5/MEP50, and varying concentrations of this compound. Pre-incubate for 15 minutes at room temperature.

-

Initiate Reaction: Add the histone H4 peptide substrate and [3H]-SAM to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 1 hour).

-

Stop Reaction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid).

-

Detection: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [3H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways

This compound, by inhibiting PRMT5, modulates signaling pathways that are dependent on PRMT5-mediated methylation. A key pathway affected in Acute Myeloid Leukemia (AML) is the PRMT5-miR-29b-Sp1-FLT3 axis.[1]

In AML cells, PRMT5 is part of a repressor complex that silences the expression of the tumor suppressor microRNA, miR-29b, through histone methylation (H4R3me2s) at its enhancer region. The downregulation of miR-29b leads to increased levels of its target, the transcription factor Sp1. Elevated Sp1, in turn, promotes the transcription of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often overexpressed or mutated in AML, contributing to leukemogenesis.[1]

By inhibiting PRMT5, this compound reverses this cascade:

-

PRMT5 inhibition leads to decreased H4R3me2s at the miR-29b enhancer.

-

This results in the re-expression of miR-29b.

-

Increased miR-29b levels lead to the suppression of Sp1.

-

Reduced Sp1 levels result in the downregulation of FLT3 expression.

This ultimately leads to anti-leukemic effects, including reduced cell proliferation and survival.[1]

Caption: PRMT5 signaling pathway in AML.

Conclusion

This compound is a valuable chemical probe for studying the roles of PRMT5 and SDMA in health and disease. Its potent and selective inhibition of PRMT5 leads to a reduction in SDMA levels and modulates key signaling pathways, such as the PRMT5-miR-29b-Sp1-FLT3 axis in AML. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound in their own experimental systems. Further research, particularly quantitative studies on SDMA reduction and in vivo efficacy, will continue to elucidate the full therapeutic potential of targeting PRMT5 with inhibitors like this compound.

References

Physical and chemical properties of HLCL-61 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLCL-61 hydrochloride is a potent and selective, first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study. The information is intended to support researchers and professionals in the fields of oncology, epigenetics, and drug development in their investigation and potential application of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[3] It is stable for at least four years when stored at -20°C.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride | [5] |

| Molecular Formula | C₂₃H₂₅ClN₂O | [5][6] |

| Molecular Weight | 380.91 g/mol | [3][5][7] |

| CAS Number | 1158279-20-9 | [4][8] |

| Appearance | White to off-white solid powder | [3] |

| Purity | ≥98% | [4] |

| UV max (λ) | 239, 267, 297 nm | [4] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 6 | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| DMSO | ≥30 mg/mL | [3] |

| 50 mg/mL (131.26 mM; requires sonication) | [1] | |

| 76 mg/mL (199.52 mM) | ||

| Ethanol | >1 mg/mL | [4] |

| 15 mg/mL (39.38 mM) | [7] | |

| Water | Insoluble or slightly soluble (<1 mg/mL) | [1][7] |

| In Vivo Formulation 1 | ≥2.5 mg/mL (6.56 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [3] |

| In Vivo Formulation 2 | ≥2.5 mg/mL (6.56 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline) | [3] |

| In Vivo Formulation 3 | ≥2.5 mg/mL (6.56 mM) in 10% DMSO + 90% Corn Oil | [3] |

Mechanism of Action and Signaling Pathway

HLCL-61 is a selective inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2] It shows no significant inhibitory activity against other PRMT family members such as PRMT1, PRMT4, and PRMT7.[4] In acute myeloid leukemia (AML) cells, inhibition of PRMT5 by HLCL-61 leads to a significant increase in the expression of microRNA-29b (miR-29b). This, in turn, suppresses the expression of Sp1 transcription factor and FMS-like tyrosine kinase 3 (FLT3), ultimately resulting in antileukemic activity.[3]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of 1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine hydrochloride is not publicly available, the general synthetic route involves the alkylation of carbazole to form 9-ethylcarbazole, followed by subsequent functionalization to introduce the methanamine side chain, and finally conversion to the hydrochloride salt.[9][10][11]

Cell Viability Assay

This protocol is adapted from studies on the effect of HLCL-61 on AML cell lines.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Materials:

-

AML cell lines (e.g., MV4-11, THP-1)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTS reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1%.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 24, 48, or 72 hours.

-

Add MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values using appropriate software.

Table 3: Reported IC₅₀ Values for this compound (48h treatment)

| Cell Line/Sample | IC₅₀ (µM) | Source(s) |

| MV4-11 | 14.12 | [1] |

| THP-1 | 16.74 | [1] |

| FLT3-WT blast | 6.3 | [1] |

| FLT3-ITD blast | 8.72 | [1] |

PRMT5 Enzymatic Assay

This is a general protocol for an in vitro PRMT5 inhibition assay.

Objective: To measure the direct inhibitory effect of this compound on PRMT5 enzymatic activity.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (substrate)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRMT5/MEP50, and histone H4 peptide.

-

Add varying concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [³H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control.

Western Blot for Histone Methylation

This protocol provides a general workflow for assessing the effect of HLCL-61 on histone arginine methylation.

Objective: To detect changes in the levels of symmetric dimethylarginine on histones in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-symmetric dimethylarginine, anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate 20-30 µg of protein lysate on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the signal for the methylated histone to the total histone signal.

NMR and Mass Spectrometry Sample Preparation

1H NMR Spectroscopy:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.

-

Acquire the spectrum on a standard NMR spectrometer.

Mass Spectrometry (LC-MS):

-

Prepare a stock solution of this compound in a compatible solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) with the mobile phase.

-

Inject the sample into the LC-MS system for analysis.

Safety and Handling

This compound is for research use only and not for human or veterinary use.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a dry and well-ventilated place, protected from moisture.[3]

Disclaimer

The information provided in this document is for research and informational purposes only. The experimental protocols are intended as general guidelines and may require optimization for specific applications and laboratory conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C23H25ClN2O | CID 17208222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. ptgcn.com [ptgcn.com]

- 8. HLCL-61|CAS 1158279-20-9|DC Chemicals [dcchemicals.com]

- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Epigenetic Regulator HLCL-61 Hydrochloride: A Technical Guide to its Mechanism of Action as a PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are critical regulators of gene expression and cellular function, with their dysregulation being a hallmark of numerous diseases, including cancer. Protein arginine methyltransferases (PRMTs) have emerged as key players in the epigenetic landscape, and their aberrant activity is implicated in various malignancies. HLCL-61 hydrochloride is a first-in-class, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This technical guide provides an in-depth overview of the role of this compound in epigenetic regulation, its mechanism of action, and detailed experimental protocols for its investigation.

Core Mechanism of Action: Inhibition of PRMT5

This compound exerts its effects by targeting PRMT5, the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. A key epigenetic mark catalyzed by PRMT5 is the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), which is generally associated with transcriptional repression. By inhibiting PRMT5, HLCL-61 prevents this methylation event, leading to the reactivation of silenced genes.

In the context of acute myeloid leukemia (AML), HLCL-61 has been shown to disrupt a crucial leukemogenic pathway. PRMT5, in a complex with the transcription factor Sp1, silences the expression of the tumor-suppressing microRNA, miR-29b, through H4R3 dimethylation. The downregulation of miR-29b leads to increased levels of its target, Sp1, creating a positive feedback loop that further enhances the expression of pro-leukemic genes such as the receptor tyrosine kinase FLT3. HLCL-61 breaks this cycle by inhibiting PRMT5, leading to increased miR-29b expression, subsequent suppression of Sp1 and FLT3, and ultimately, anti-leukemic activity.[1]

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in various AML cell lines and patient-derived blasts. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line/Sample Type | Description | IC50 (µM) | Treatment Duration |

| MV4-11 | Human AML cell line (FLT3-ITD) | 14.12 | 24-72 hours[1] |

| THP-1 | Human AML cell line (FLT3-WT) | 16.74 | 24-72 hours[1] |

| FLT3-WT blast | Primary AML patient blasts | 6.3 | 24-72 hours[1] |

| FLT3-ITD blast | Primary AML patient blasts | 8.72 | 24-72 hours[1] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach for studying HLCL-61, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

In Vitro PRMT5 Enzymatic Assay

This assay is designed to determine the direct inhibitory effect of HLCL-61 on PRMT5 methyltransferase activity.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (substrate)

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant PRMT5/MEP50, and the histone H4 peptide substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.

-

Transfer the precipitated protein onto a filter paper and wash to remove unincorporated ³H-SAM.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of HLCL-61 and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with HLCL-61.

Materials:

-

AML cell lines (e.g., MV4-11, THP-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Treat the cells with a serial dilution of this compound (e.g., 1-100 µM) or DMSO for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Western Blot Analysis for Histone Methylation and Protein Expression

This technique is used to assess the levels of specific proteins and histone modifications in cells treated with HLCL-61.

Materials:

-

AML cells treated with HLCL-61 or DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H4R3me2s, anti-Sp1, anti-FLT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This method is used to measure the mRNA levels of target genes.

Materials:

-

AML cells treated with HLCL-61 or DMSO

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for miR-29b, FLT3, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from the treated cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, specific primers, and a qPCR master mix.

-

Analyze the amplification data and calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the association of PRMT5 and the H4R3me2s mark with the promoter region of the miR-29b gene.

Materials:

-

AML cells treated with HLCL-61 or DMSO

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibodies for immunoprecipitation (e.g., anti-PRMT5, anti-H4R3me2s, and IgG control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for the miR-29b promoter for qPCR analysis

Procedure:

-

Cross-link proteins to DNA in treated cells with formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments.

-

Immunoprecipitate the chromatin with the antibody of interest overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Purify the immunoprecipitated DNA.

-

Quantify the amount of miR-29b promoter DNA in each sample by qPCR.

Conclusion

This compound is a valuable research tool for investigating the role of PRMT5 in epigenetic regulation. Its ability to specifically inhibit PRMT5 and modulate the expression of key genes involved in cancer pathogenesis, such as in AML, makes it a compound of significant interest for both basic research and therapeutic development. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of HLCL-61's biological effects.

References

The Impact of HLCL-61 Hydrochloride on FLT3 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] Constitutive activation of FLT3 signaling promotes leukemic cell growth and survival.[2][3] This technical guide provides an in-depth overview of the mechanism of action of HLCL-61 hydrochloride, a first-in-class inhibitor of protein arginine methyltransferase 5 (PRMT5), and its subsequent effects on FLT3 signaling in AML.[4] We will detail the experimental data supporting its activity, provide comprehensive protocols for key assays, and visualize the involved signaling pathways and experimental workflows.

Introduction to FLT3 Signaling

FLT3 is a member of the class III receptor tyrosine kinase family.[3][5] In normal hematopoiesis, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[3][5] This activation creates docking sites for various signaling molecules, leading to the activation of downstream pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[1][2][5]

In AML, mutations such as FLT3-ITD lead to ligand-independent constitutive activation of the FLT3 receptor.[1][2][3] This aberrant signaling results in the uncontrolled proliferation of leukemic blasts and is a key driver of the disease. A notable distinction of FLT3-ITD signaling is the potent activation of the STAT5 pathway, in addition to the canonical PI3K/AKT and RAS/MAPK pathways.[1][3]

This compound: A Novel Approach to Targeting FLT3

This compound is a small molecule inhibitor of PRMT5.[4] Unlike direct FLT3 kinase inhibitors, HLCL-61 exerts its effect on FLT3 signaling through an indirect mechanism involving the epigenetic regulation of gene expression.

The PRMT5-miR-29b-Sp1-FLT3 Axis

Research has elucidated a novel regulatory pathway in AML where PRMT5 plays a dual role in both gene silencing and activation.[1][4] PRMT5, in a complex with Sp1, acts as a transcriptional repressor of the microRNA miR-29b.[1] MiR-29b, in turn, is a known tumor suppressor that targets the transcription factor Sp1 for degradation. By suppressing miR-29b, PRMT5 leads to an increase in Sp1 levels. Elevated Sp1 then drives the transcription of pro-leukemic genes, including FLT3.[1]

HLCL-61, by inhibiting PRMT5, disrupts this cascade. Inhibition of PRMT5 leads to an increase in the expression of miR-29b.[1][4] The elevated miR-29b then targets and suppresses Sp1, which in turn leads to a downregulation of FLT3 expression, thereby attenuating the oncogenic FLT3 signaling.[1][4]

Quantitative Data on the Efficacy of HLCL-61

The anti-leukemic activity of HLCL-61 has been demonstrated in various AML cell lines, including those with wild-type FLT3 (FLT3-WT) and FLT3-ITD mutations. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized in the table below.

| Cell Line/Sample | FLT3 Status | IC50 (µM) |

| MV4-11 | FLT3-ITD | 14.12 |

| THP-1 | FLT3-WT | 16.74 |

| Primary Blasts | FLT3-WT | 6.3 |

| Primary Blasts | FLT3-ITD | 8.72 |

Data sourced from publicly available information.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of HLCL-61 on FLT3 signaling.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of HLCL-61 in AML cell lines.

Materials:

-

AML cell lines (e.g., MV4-11, THP-1)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of HLCL-61 to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Western Blot Analysis

This protocol is used to assess the protein levels of FLT3, p-FLT3, STAT5, p-STAT5, ERK1/2, and p-ERK1/2 following treatment with HLCL-61.

Materials:

-

AML cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, anti-ERK1/2, anti-p-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat AML cells with HLCL-61 for the desired time points. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Immunoprecipitation (IP)

This protocol is used to investigate the interaction between PRMT5 and Sp1.

Materials:

-

AML cell lysates

-

Anti-PRMT5 antibody or anti-Sp1 antibody

-

Protein A/G magnetic beads

-

IP lysis buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Lysate Preparation: Prepare cell lysates as described for Western blotting.

-

Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-PRMT5 or anti-Sp1) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (Sp1 or PRMT5).

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the mRNA expression levels of miR-29b and FLT3.

Materials:

-

AML cells treated with HLCL-61

-

RNA extraction kit

-

Reverse transcription kit

-

qRT-PCR master mix

-

Primers for miR-29b, FLT3, and a housekeeping gene (e.g., GAPDH or U6)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from treated and untreated cells.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

qRT-PCR: Perform qRT-PCR using the appropriate primers and master mix.

-

Data Analysis: Calculate the relative expression of miR-29b and FLT3 using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizing the Pathways and Workflows

Signaling Pathways

Caption: The inhibitory effect of HLCL-61 on the PRMT5-miR-29b-Sp1 axis, leading to downregulation of FLT3 signaling.

Experimental Workflow

Caption: Workflow for characterizing the effects of HLCL-61 on AML cells.

Conclusion

This compound represents a promising therapeutic strategy for AML by targeting the PRMT5-miR-29b-Sp1-FLT3 signaling axis. Its indirect mechanism of action offers a novel approach to downregulating the oncogenic FLT3 receptor, independent of direct kinase inhibition. The data presented in this guide demonstrate its efficacy in both FLT3-WT and FLT3-ITD AML contexts. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the therapeutic potential of PRMT5 inhibition in leukemia and other cancers driven by aberrant tyrosine kinase signaling. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of HLCL-61 in AML.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Targeted Delivery of microRNA-29b by Transferrin Conjugated Anionic Lipopolyplex Nanoparticles: A Novel Therapeutic Strategy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HLCL-61 Hydrochloride in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLCL-61 hydrochloride is a potent and selective first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document provides a detailed protocol for the in vitro use of this compound in acute myeloid leukemia (AML) cell lines, specifically MV4-11 and THP-1. It includes information on the mechanism of action, quantitative data on its cytotoxic effects, and a step-by-step guide for conducting a cell viability assay. Additionally, diagrams illustrating the relevant signaling pathway and experimental workflow are provided to facilitate experimental design and execution.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes, and its dysregulation has been implicated in several cancers, including acute myeloid leukemia (AML). This compound has emerged as a selective inhibitor of PRMT5, demonstrating significant anti-leukemic activity in preclinical studies. Its mechanism of action involves the inhibition of PRMT5, which leads to an increase in the expression of microRNA-29b (miR-29b).[1] This, in turn, suppresses the expression of Sp1 and FLT3, key proteins involved in leukemic cell growth and survival.[1] These findings suggest that the PRMT5-miR-29b-FLT3 signaling network is a promising therapeutic target in AML.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of PRMT5.[1][2] In AML cells, PRMT5 is part of a transcription repressor complex with Sp1 that silences miR-29b expression through the dimethylation of histone H4 at arginine 3 (H4R3me2s).[1] By inhibiting PRMT5, this compound prevents this silencing, leading to the re-expression of miR-29b.[1] The elevated levels of miR-29b then post-transcriptionally repress the expression of its downstream targets, Sp1 and FMS-like tyrosine kinase 3 (FLT3), ultimately resulting in the inhibition of AML cell proliferation and the induction of apoptosis.

Caption: Signaling pathway of this compound in AML cells.

Quantitative Data

This compound has demonstrated dose-dependent cytotoxic effects on various AML cell lines. The half-maximal inhibitory concentration (IC50) values after 24-72 hours of treatment are summarized in the table below.

| Cell Line | Description | IC50 (µM) |

| MV4-11 | Human biphenotypic B myelomonocytic leukemia | 14.12 |

| THP-1 | Human acute monocytic leukemia | 16.74 |

| FLT3-WT blast | Primary blasts from patients | 6.3 |

| FLT3-ITD blast | Primary blasts from patients | 8.72 |

Experimental Protocols

Materials and Reagents

-

This compound (CAS: 1158279-20-9)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MV4-11 (ATCC® CRL-9591™) or THP-1 (ATCC® TIB-202™) cells

-

For MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS)

-

For THP-1: RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent kit

-

96-well clear-bottom cell culture plates

-

Sterile, nuclease-free microcentrifuge tubes

-

Humidified incubator (37°C, 5% CO₂)

Preparation of this compound Stock Solution

-

This compound is soluble in DMSO at concentrations up to 50 mg/mL.[3]

-

To prepare a 10 mM stock solution, dissolve 3.81 mg of this compound (Molecular Weight: 380.91 g/mol ) in 1 mL of sterile DMSO.

-

Mix thoroughly by vortexing until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Cell Culture

MV4-11 Cell Line:

-

Culture MV4-11 cells in IMDM supplemented with 10% FBS.

-

Maintain cell cultures in a humidified incubator at 37°C with 5% CO₂.

-

Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. Cultures can be maintained by adding fresh medium.[4]

THP-1 Cell Line:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.

-

Maintain cell cultures in a humidified incubator at 37°C with 5% CO₂.

-

The recommended seeding density is between 2.0 x 10⁵ and 4.0 x 10⁵ viable cells/mL. Do not allow the cell concentration to exceed 1 x 10⁶ cells/mL.

Cell Viability Assay (MTS Assay)

This protocol is designed for a 96-well plate format.

Caption: Workflow for the MTS-based cell viability assay.

Procedure:

-

Cell Seeding:

-

Count the cells using a hemocytometer or an automated cell counter and determine the viability using trypan blue exclusion.

-

Prepare a cell suspension at the desired concentration. For THP-1 cells, a seeding density of 4 x 10⁴ cells per well in a 96-well plate has been reported.[1] A similar density can be used as a starting point for MV4-11 cells, with optimization if necessary.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only for background control.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations should range from 1 µM to 100 µM to encompass the expected IC50 values.

-

Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Add 100 µL of the diluted compound or vehicle control to the respective wells, resulting in a final volume of 200 µL per well.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using a suitable software package.

-

Troubleshooting

-

Low Absorbance Readings: This could be due to a low cell number or insufficient incubation time with the MTS reagent. Optimize the initial seeding density and/or increase the MTS incubation time.

-

High Background Absorbance: This may be caused by contamination of the culture or interference from the phenol red in the medium. Ensure aseptic techniques are followed and consider using a phenol red-free medium for the assay.

-

Inconsistent Results: Ensure a homogenous cell suspension before seeding and proper mixing of reagents. Use multichannel pipettes for consistency in reagent addition.

Conclusion

This compound is a valuable tool for studying the role of PRMT5 in AML and for the development of novel therapeutic strategies. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in in vitro cell culture experiments. Careful adherence to these protocols will ensure the generation of reliable and reproducible data.

References

- 1. nanopartikel.info [nanopartikel.info]

- 2. THP-1 Cell Culture Protocol and Troubleshooting | Ubigene [ubigene.us]

- 3. medchemexpress.com [medchemexpress.com]

- 4. elabscience.com [elabscience.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: HLCL-61 Hydrochloride Dose-Response Assay in MV4-11 Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for performing a dose-response assay of HLCL-61 hydrochloride in the human acute myeloid leukemia (AML) cell line, MV4-11. This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in the pathogenesis of AML.[1][2] In MV4-11 cells, which harbor a FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD), PRMT5 inhibition has been shown to induce antileukemic effects by modulating the expression of critical oncogenic pathways.[1][2] These application notes include detailed protocols for cell culture, dose-response experiments using a colorimetric viability assay, and data analysis. Additionally, we present the underlying signaling pathway and experimental workflow through detailed diagrams.

Introduction

Acute myeloid leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The MV4-11 cell line, derived from a patient with biphenotypic B-myelomonocytic leukemia, is a widely used model for studying AML, particularly cases with the FLT3-ITD mutation, which is associated with a poor prognosis.[3][4]

This compound is a first-in-class small molecule inhibitor of PRMT5.[1][2] PRMT5 plays a crucial role in gene regulation through the symmetric dimethylation of arginine residues on histones and other proteins.[5] In AML, PRMT5 has been shown to contribute to leukemogenesis by repressing the expression of microRNA-29b (miR-29b).[1][2] The downregulation of miR-29b leads to the increased expression of its target, the transcription factor Sp1.[1][6] Sp1, in turn, promotes the transcription of the FLT3 gene, a key driver of proliferation and survival in MV4-11 cells.[1]

By inhibiting PRMT5, this compound restores miR-29b expression, leading to the suppression of Sp1 and subsequently FLT3. This ultimately results in the inhibition of downstream pro-survival signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, and a reduction in cell viability. This document outlines the methodology to quantify the dose-dependent effects of this compound on the viability of MV4-11 cells.

Data Presentation

Table 1: Representative Dose-Response of this compound on MV4-11 Cell Viability

The following table presents representative data from a 72-hour dose-response experiment. MV4-11 cells were treated with increasing concentrations of this compound, and cell viability was assessed using a standard MTT assay. The half-maximal inhibitory concentration (IC50) for HLCL-61 in MV4-11 cells has been reported to be approximately 14.12 µM.

| HLCL-61 (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 5.2 |

| 1 | 95 ± 4.8 |

| 5 | 82 ± 6.1 |

| 10 | 65 ± 5.5 |

| 15 | 51 ± 4.9 |

| 25 | 35 ± 3.8 |

| 50 | 18 ± 2.9 |

| 100 | 8 ± 1.5 |

Experimental Protocols

Materials and Reagents

-

MV4-11 cell line (ATCC® CRL-9591™)

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-